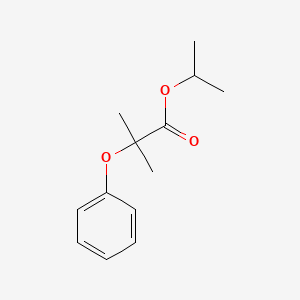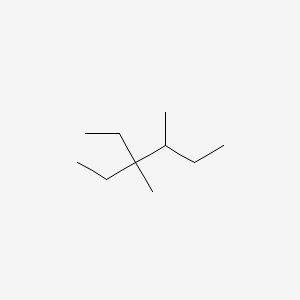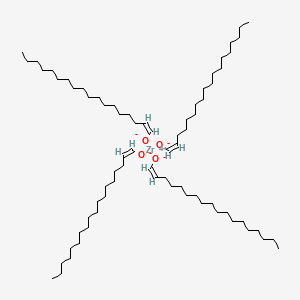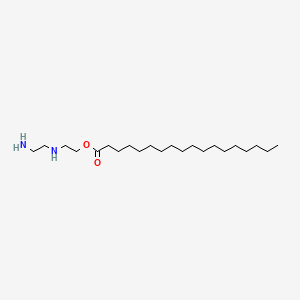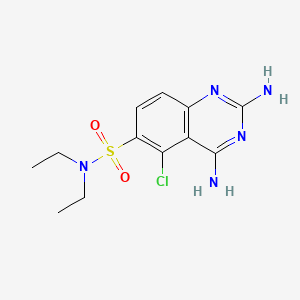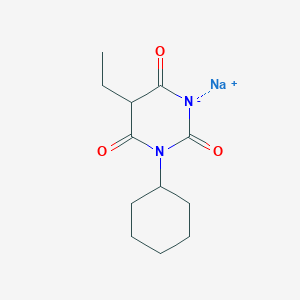
Sodium 1-cyclohexyl-5-ethylbarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-cyclohexyl-5-ethylbarbiturate is a barbiturate derivative known for its sedative, hypnotic, and anticonvulsant properties. It is a sodium salt form of 1-cyclohexyl-5-ethylbarbituric acid, which belongs to the class of barbiturates that act on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-cyclohexyl-5-ethylbarbiturate typically involves the reaction of 1-cyclohexyl-5-ethylbarbituric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water, and sodium hydroxide is added to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time. The final product is then purified through crystallization or other suitable methods to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-cyclohexyl-5-ethylbarbiturate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted barbiturates .
Wissenschaftliche Forschungsanwendungen
Sodium 1-cyclohexyl-5-ethylbarbiturate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with biological molecules.
Wirkmechanismus
The mechanism of action of sodium 1-cyclohexyl-5-ethylbarbiturate involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition. This results in the elevation of the seizure threshold and reduction of seizure activity in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Sodium thiopental: A barbiturate used as an anesthetic agent.
Sodium pentobarbital: Used for its sedative and hypnotic effects.
Uniqueness
Sodium 1-cyclohexyl-5-ethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its cyclohexyl and ethyl groups contribute to its unique binding affinity and efficacy at GABA receptors, differentiating it from other barbiturates .
Eigenschaften
CAS-Nummer |
59960-29-1 |
|---|---|
Molekularformel |
C12H17N2NaO3 |
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
sodium;1-cyclohexyl-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h8-9H,2-7H2,1H3,(H,13,15,17);/q;+1/p-1 |
InChI-Schlüssel |
VFTILSBBLXWMQK-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1C(=O)[N-]C(=O)N(C1=O)C2CCCCC2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


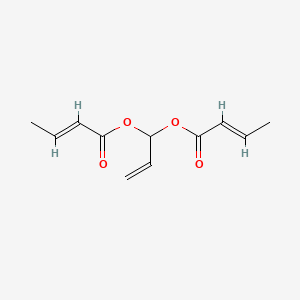
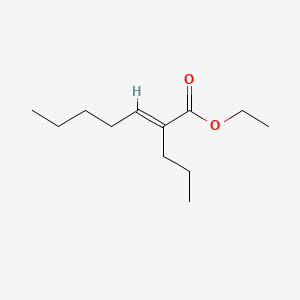
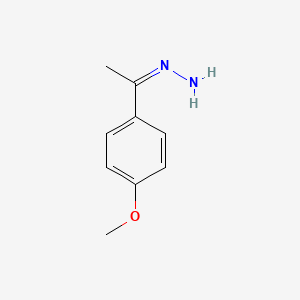
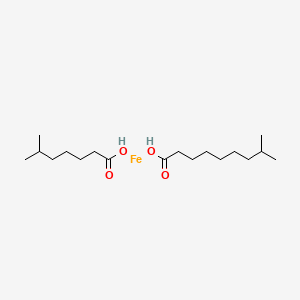

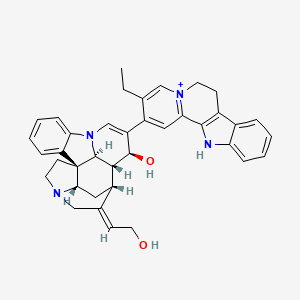
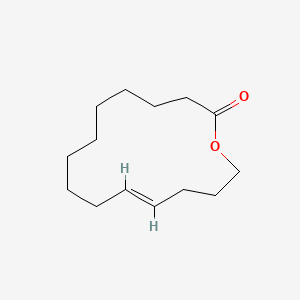
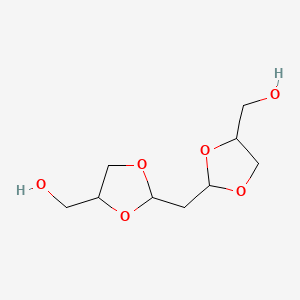
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
